

Famotidine Drug-Drug Interaction Studies: A Technical Support Guide

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Compound of Interest

Compound Name: Elpamotide

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This technical support center provides researchers, scientists, and drug development professionals with guidance on how to account for famotidine's drug-drug interactions (DDIs) in their studies. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of famotidine's drug-drug interactions that I should be aware of?

A1: While famotidine is known for having a more favorable DDI profile compared to older H2-receptor antagonists like cimetidine, there are three primary mechanisms to consider in your studies^{[1][2][3]}:

- **Alteration of Gastric pH:** This is the most clinically significant interaction mechanism for famotidine^{[4][5]}. By blocking H2 receptors on gastric parietal cells, famotidine reduces stomach acid secretion, thereby increasing the gastric pH^{[4][6][7]}. This can alter the dissolution, solubility, and subsequent absorption of co-administered drugs whose bioavailability is pH-dependent^{[5][8][9]}. This is particularly relevant for weakly basic drugs, which show decreased solubility at higher pH, and some weakly acidic drugs, which may show increased absorption^{[5][9]}.
- **Inhibition of Drug Transporters:** Famotidine can interact with specific drug transporters. In vitro studies have shown that famotidine is a substrate for Organic Anion Transporter 1

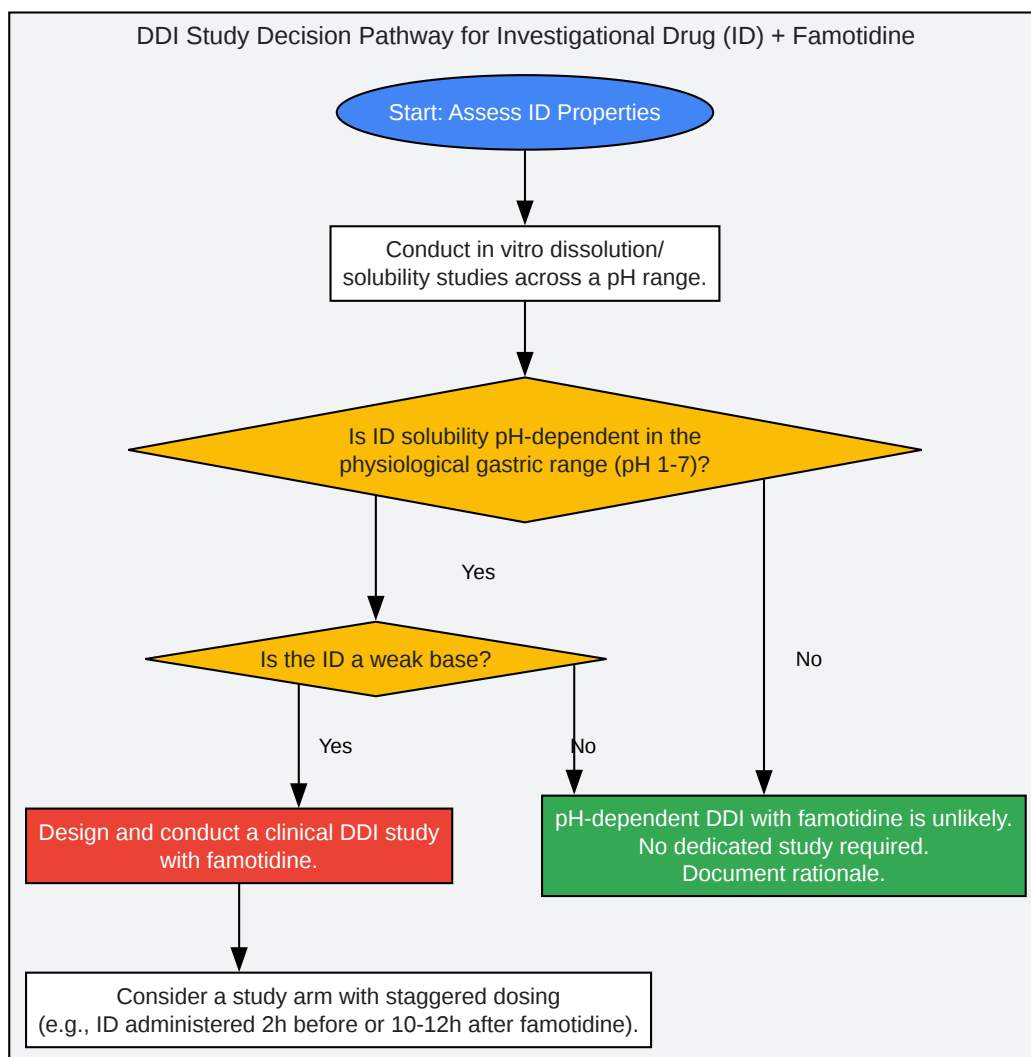
(OAT1) and Organic Anion Transporter 3 (OAT3)[1][10]. Co-administration with an OAT1/OAT3 inhibitor, such as probenecid, can increase famotidine's serum concentration[1]. Famotidine is also an in vitro inhibitor of Multidrug and Toxin Extrusion Protein 1 (MATE-1)[1][10]. While it shows little inhibitory effect on hOAT3-mediated methotrexate uptake, unlike proton pump inhibitors (PPIs)[11][12], these potential transporter interactions should be considered.

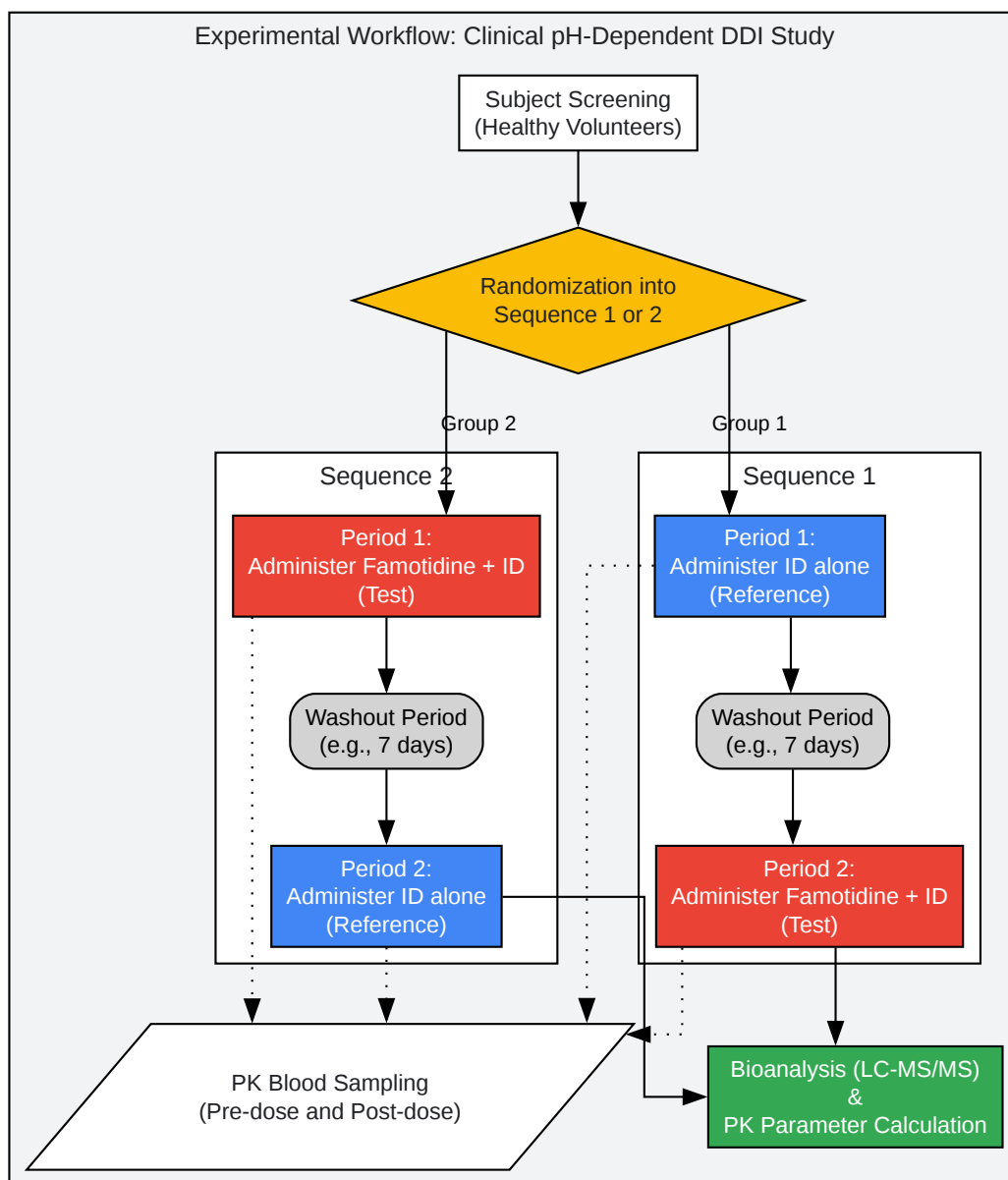
- **Cytochrome P450 (CYP) Enzyme Inhibition:** Famotidine has a significant advantage over cimetidine as it does not meaningfully inhibit most major CYP enzymes, including CYP1A2, 2C9, 2C19, 2D6, 2E1, or 3A4[1][2][3][6]. However, it is considered a weak inhibitor of CYP1A2, which could theoretically lead to increased concentrations of CYP1A2 substrates like tizanidine[13][14]. Despite this, extensive clinical experience has not associated famotidine with major clinically significant metabolic drug interactions[1][2].

Q2: My investigational drug is a weak base. How should I design a study to assess the potential DDI with famotidine?

A2: For a weakly basic investigational drug, the primary concern is a potential decrease in absorption due to famotidine-induced increases in gastric pH. A clinical DDI study is often necessary to quantify this effect.

Below is a diagram outlining the decision process for conducting such a study.





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